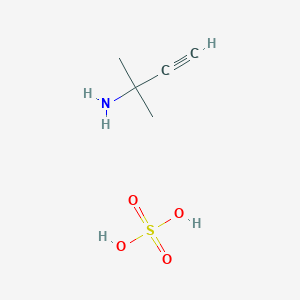
2-Methyl-3-butyn-2-amine; sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-3-yn-2-amine can be synthesized through the reaction of acetylene with acetone in the presence of a base or a Lewis acid catalyst. Another method involves the reaction of 3-chloro-3-methyl-1-butyne with ammonia .
Industrial Production Methods
Industrial production of 2-methylbut-3-yn-2-amine typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-3-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form saturated amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Saturated amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Methylbut-3-yn-2-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylbut-3-yn-2-amine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The specific molecular targets and pathways involved depend on the particular application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-methyl-1-butyne
- 1,1-Dimethylpropargylamine
- N-Methylpropargylamine
- N-Boc-propargylamine
Uniqueness
2-Methylbut-3-yn-2-amine is unique due to its specific structural features, such as the presence of both an alkyne and an amine functional group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-methylbut-3-yn-2-amine;sulfuric acid |
InChI |
InChI=1S/C5H9N.H2O4S/c1-4-5(2,3)6;1-5(2,3)4/h1H,6H2,2-3H3;(H2,1,2,3,4) |
InChI Key |
AFCNQUPZYMLJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (4-{[(2,2-dimethoxyethyl)carbamothioyl]amino}phenyl)acetate](/img/structure/B12220881.png)
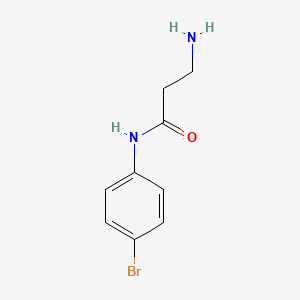
![3-(2,4-Dimethylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [1,5-e]pyrimidine](/img/structure/B12220896.png)


![Ethyl 4-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B12220906.png)
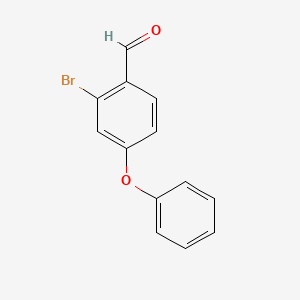

![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12220911.png)
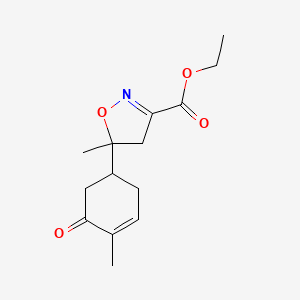
![4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B12220930.png)
![3-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide](/img/structure/B12220941.png)
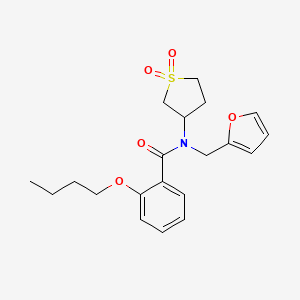
![N-[1-(pyrazin-2-yl)azetidin-3-yl]oxane-4-carboxamide](/img/structure/B12220953.png)
